[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride
Overview
Description
“[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1015846-25-9 . Its IUPAC name is 1-(1-piperidinylmethyl)cyclopropanamine . The compound has a molecular weight of 154.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2/c10-9(4-5-9)8-11-6-2-1-3-7-11/h1-8,10H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Scientific Research Applications
Cyclopropane Derivatives Synthesis
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride has applications in synthesizing cyclopropane derivatives, a significant area of research in organic chemistry. For instance, You-Xiong Wang and N. Castagnoli (1995) explored the decyclopropylation of related compounds, indicating a potential mechanism for the inactivation of monoamine oxidase B by cyclopropylamines, which is crucial for understanding biochemical pathways and designing inhibitors (Wang & Castagnoli, 1995).
Catalytic Synthesis of Piperidines
T. P. Lebold, Andrew Leduc, and M. Kerr (2009) demonstrated the Zn(II)-catalyzed synthesis of piperidines from related propargyl amines and cyclopropanes. This research highlights the method's efficiency in synthesizing highly functionalized piperidines, a class of compounds with wide-ranging applications in medicinal chemistry (Lebold, Leduc, & Kerr, 2009).
Antibacterial Agent Synthesis
T. Miyamoto, H. Egawa, K. Shibamori, and Jun-Ichi Matsuraoto (1987) synthesized derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, aiming to create potent antibacterial agents. Their work involved the synthesis of compounds related to [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride and is crucial in the development of new antibacterial drugs (Miyamoto et al., 1987).
Biocatalytic Routes in Drug Synthesis
K. Hugentobler, H. Sharif, Marcello Rasparini, Rachel S. Heath, and N. Turner (2016) investigated biocatalytic routes for synthesizing cyclopropyl amine, a key building block in the anti-thrombotic agent ticagrelor. Their research underscores the importance of such compounds in the synthesis of crucial medications (Hugentobler et al., 2016).
Anticancer and Antituberculosis Research
S. Mallikarjuna, Basawaraj Padmashali, and C. Sandeep (2014) synthesized derivatives of 1-(4-Chlorophenyl)cyclopropylmethanone, which have shown promising results in anticancer and antituberculosis studies. Their work provides insight into the therapeutic potential of cyclopropylamine derivatives in treating critical diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Safety and Hazards
properties
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9(4-5-9)8-11-6-2-1-3-7-11;;/h1-8,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENSNWVWDFJLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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